Cas no 109740-09-2 (2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one)
2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 2-PHENYL-2,5-DIHYDRO-4H-PYRAZOLO[3,4-C]QUINOLIN-4-ONE
- 2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one
- 2-phenylpyrazolo[3,4-c]quinolin-4(5H)-one
- AC1Q6GQQ
- CHEBI:487818
- CHEMBL241987
- CTK7H0251
- SureCN728937
- CS-0145354
- A3AR antagonist 4
- PD120981
- cid_4962866
- BDBM50218922
- C16H11N3O
- 2-Phenyl-2,5-dihydro-pyrazolo[3,4-c]quinolin-4-one
- ISMLHIIGSRUCOQ-UHFFFAOYSA-N
- EN300-14160
- HMS2920J03
- SCHEMBL728937
- 109740-09-2
- 2-PHENYL-2,5-DIHYDROPYRAZOLO[3,4-C]QUINOLIN-4-ONE
- SR-01000074278
- Z99599234
- 2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one
- SR-01000074278-1
- HMS1784C01
- J-002324
- DTXSID10407182
- MLS001176701
- 2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one
- SMR000595674
- HY-134555
- 2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one
-
- MDL: MFCD07339082
- Inchi: 1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20)
- InChI Key: ISMLHIIGSRUCOQ-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CN(C3C=CC=CC=3)N=2)C2C=CC=CC=2N1
Computed Properties
- Exact Mass: 261.09033
- Monoisotopic Mass: 261.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 46.9Ų
Experimental Properties
- PSA: 46.92
2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P321435-25mg |
2-Phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one |
109740-09-2 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P321435-50mg |
2-Phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one |
109740-09-2 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P321435-250mg |
2-Phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one |
109740-09-2 | 250mg |
$ 320.00 | 2022-06-03 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8598-2 mg |
CHEMBL241987 |
109740-09-2 | 99.98% | 2mg |
¥487.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8598-5 mg |
CHEMBL241987 |
109740-09-2 | 99.98% | 5mg |
¥698.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8598-10 mg |
CHEMBL241987 |
109740-09-2 | 99.98% | 10mg |
¥987.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8598-25 mg |
CHEMBL241987 |
109740-09-2 | 99.98% | 25mg |
¥1777.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8598-50 mg |
CHEMBL241987 |
109740-09-2 | 99.98% | 50mg |
¥2666.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8598-100 mg |
CHEMBL241987 |
109740-09-2 | 99.98% | 100MG |
¥3997.00 | 2022-02-28 | |
| Enamine | EN300-14160-0.05g |
2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one |
109740-09-2 | 95% | 0.05g |
$131.0 | 2023-04-29 |
2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one Suppliers
2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one
Exploring the Versatile Applications and Properties of 2-Phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one (CAS No. 109740-09-2)
2-Phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one (CAS No. 109740-09-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This unique pyrazoloquinolinone derivative exhibits a fused tricyclic structure, combining phenyl, pyrazole, and quinoline moieties, which contribute to its diverse chemical properties and potential applications. Researchers are particularly interested in its molecular architecture due to the growing demand for novel heterocyclic scaffolds in drug discovery and functional materials development.
The compound's pyrazolo[3,4-c]quinoline core structure offers excellent π-conjugation properties, making it valuable for optoelectronic applications. Recent studies have explored its potential in organic light-emitting diodes (OLEDs) and photovoltaic devices, aligning with current industry trends toward sustainable energy solutions. The 2-phenyl substitution enhances the compound's stability while allowing for further functionalization, a feature highly sought after in medicinal chemistry for structure-activity relationship studies.
In pharmaceutical contexts, 2-Phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one serves as a privileged scaffold for developing kinase inhibitors and other therapeutic agents. Its structural similarity to known bioactive molecules has prompted investigations into potential anti-inflammatory and anticancer properties. The compound's ability to interact with various biological targets stems from its heterocyclic quinoline-pyrazole framework, which can mimic natural purine bases in biochemical interactions.
Synthetic approaches to CAS 109740-09-2 typically involve multi-step organic transformations, with recent methodologies focusing on atom-economical and environmentally friendly processes. Green chemistry principles have been applied to optimize its production, reflecting the pharmaceutical industry's shift toward sustainable synthesis. The compound's fused tricyclic system presents both challenges and opportunities in synthetic route design, with researchers continuously developing more efficient preparation methods.
The physicochemical properties of 2-Phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one include moderate solubility in organic solvents and characteristic fluorescence emission, making it useful as a molecular probe. Its absorption and emission spectra have been thoroughly characterized, with data showing potential for application in fluorescence-based sensing technologies. These optical properties are directly related to the compound's extended π-conjugation system and the electron-donating/withdrawing effects of its substituents.
Recent patent literature reveals growing commercial interest in pyrazoloquinolinone derivatives, with several applications citing compounds structurally related to CAS 109740-09-2. The pharmaceutical sector particularly values these structures for their balanced lipophilicity and ability to cross biological membranes, addressing current drug development challenges related to bioavailability. Market analysts note increasing demand for such specialized heterocycles in both academic and industrial research settings.
Quality control and analytical characterization of 2-Phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one typically employ advanced techniques including HPLC, mass spectrometry, and NMR spectroscopy. Purity standards have become more stringent in response to regulatory requirements for research chemicals, with suppliers now offering certified reference materials of this compound. These developments reflect the broader trend toward improved quality assurance in fine chemical production.
The stability profile of CAS 109740-09-2 under various conditions has been systematically studied, with data indicating good thermal stability and moderate photostability. Proper storage recommendations include protection from prolonged light exposure and maintenance at controlled temperatures. Such stability characteristics are crucial for researchers considering this compound for long-term studies or commercial applications.
In material science applications, the pyrazolo[3,4-c]quinoline framework has shown promise in the development of organic semiconductors and luminescent materials. The compound's ability to form stable thin films and its tunable electronic properties make it attractive for next-generation electronic devices. These applications align with current technological trends toward flexible electronics and wearable devices.
Safety assessments of 2-Phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one indicate standard handling precautions typical for research chemicals. While comprehensive toxicological data remains limited for this specific compound, structural analogs suggest moderate biological activity that warrants proper laboratory safety measures. Researchers are advised to consult material safety data sheets and follow institutional protocols when working with this material.
The future research directions for CAS 109740-09-2 appear promising, with potential expansions into catalysis, supramolecular chemistry, and advanced material applications. Its structural versatility allows for numerous derivatives, enabling property optimization for specific applications. The scientific community continues to explore new synthetic methodologies and applications for this interesting heterocyclic compound, ensuring its relevance in cutting-edge chemical research.
Academic interest in 2-Phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one has grown steadily, as evidenced by increasing citations in peer-reviewed literature. Research groups worldwide are investigating its fundamental properties while exploring practical applications. This compound represents an excellent example of how specialized heterocyclic structures can bridge multiple disciplines, from medicinal chemistry to materials engineering.
For researchers sourcing CAS 109740-09-2, several specialty chemical suppliers offer the compound in various quantities and purity grades. The market has seen improved availability in recent years, reflecting growing demand. Pricing structures typically depend on purity levels and order quantities, with custom synthesis options available for modified derivatives of this pyrazoloquinolinone scaffold.
In conclusion, 2-Phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one (CAS No. 109740-09-2) represents a versatile and scientifically valuable compound with applications spanning multiple research domains. Its unique structural features and adaptable properties ensure continued interest from both academic and industrial researchers. As synthetic methodologies advance and application studies progress, this compound will likely play an increasingly important role in developing new functional materials and bioactive molecules.
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